9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol
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Overview
Description
9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol is a complex organic compound with the molecular formula C8H4N4O2S2. It features a unique structure characterized by the presence of sulfur and nitrogen atoms within an anthracene framework, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under controlled conditions to form the final product. Specific reagents and catalysts, such as sulfur-containing compounds and nitrogen sources, are used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include
Properties
CAS No. |
13617-04-4 |
---|---|
Molecular Formula |
C8H4N4O2S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione |
InChI |
InChI=1S/C8H4N4O2S2/c13-7-5-3(1-9-11-7)15-6-4(16-5)2-10-12-8(6)14/h1-2H,(H,11,13)(H,12,14) |
InChI Key |
PJDYCMFGNTUVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C2=C1SC3=C(S2)C=NNC3=O |
Origin of Product |
United States |
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